N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzamide
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Overview
Description
N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzamide: is a complex organic compound characterized by its multiple methoxy groups and an acetylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Acetylation: Introduction of the acetyl group to the aminoethyl side chain.
Methoxylation: Addition of methoxy groups to the phenyl rings.
Amidation: Formation of the amide bond between the acetylaminoethyl group and the trimethoxybenzamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yield.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the acetylaminoethyl side chain.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Formation of quinones or other oxidized derivatives.
Reduction Products: Formation of amines or alcohols.
Substitution Products: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Studied for its pharmacokinetic and pharmacodynamic profiles.
Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential applications in catalysis and material science.
Mechanism of Action
The mechanism of action of N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: The compound can interact with receptors, altering their signaling pathways.
Comparison with Similar Compounds
- N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzene
- N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzoic acid
Uniqueness:
- The presence of multiple methoxy groups and an acetylaminoethyl side chain makes N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzamide unique in its chemical structure and reactivity.
- Its specific arrangement of functional groups provides distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H28N2O7 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[2-(2-acetamidoethyl)-4,5-dimethoxyphenyl]-2,3,4-trimethoxybenzamide |
InChI |
InChI=1S/C22H28N2O7/c1-13(25)23-10-9-14-11-18(28-3)19(29-4)12-16(14)24-22(26)15-7-8-17(27-2)21(31-6)20(15)30-5/h7-8,11-12H,9-10H2,1-6H3,(H,23,25)(H,24,26) |
InChI Key |
YFUKLZTWDUXTAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1NC(=O)C2=C(C(=C(C=C2)OC)OC)OC)OC)OC |
Origin of Product |
United States |
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